N-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine

Sigma-2 Receptor Pharmacology Binding Affinity

N-Benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine (CAS 359447-55-5) is a substituted pyridinyl-methylamine building block characterized by a 6-chloro-3-pyridinyl core, an N-methyl group, and an N-benzyl group. It is a discrete chemical entity used as a versatile intermediate in medicinal chemistry, most prominently referenced in patent literature for synthesizing novel blockers of voltage-gated sodium (Na+) channels for CNS disorders and pain.

Molecular Formula C14H15ClN2
Molecular Weight 246.74
CAS No. 359447-55-5
Cat. No. B2546663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine
CAS359447-55-5
Molecular FormulaC14H15ClN2
Molecular Weight246.74
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)CC2=CN=C(C=C2)Cl
InChIInChI=1S/C14H15ClN2/c1-17(10-12-5-3-2-4-6-12)11-13-7-8-14(15)16-9-13/h2-9H,10-11H2,1H3
InChIKeyMWWAJYQZAWECSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine (CAS 359447-55-5): A Specialized Pyridinyl-Methylamine Building Block


N-Benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine (CAS 359447-55-5) is a substituted pyridinyl-methylamine building block characterized by a 6-chloro-3-pyridinyl core, an N-methyl group, and an N-benzyl group [1]. It is a discrete chemical entity used as a versatile intermediate in medicinal chemistry, most prominently referenced in patent literature for synthesizing novel blockers of voltage-gated sodium (Na+) channels for CNS disorders and pain [2]. Its structural features are distinct from simpler unsubstituted or mono-substituted pyridinemethanamine intermediates, placing it within a specialized niche for designing focused compound libraries and structure-activity relationship (SAR) explorations around the pyridine scaffold.

Why N-Benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine Cannot Be Simply Replaced by Generic Analogs


The specific combination of the 6-chloro substituent on the pyridine ring, the N-benzyl group, and the N-methyl group on this methanamine scaffold creates a distinct chemical profile that generic analogs lack. Simple substitution with other halo-pyridines, unsubstituted benzylamines, or secondary methylamines would fundamentally alter the molecule's conformational flexibility, basicity (pKa), and lipophilicity (LogP), thereby changing its binding interactions, metabolic stability, and synthetic reactivity in multi-step reactions [1]. For example, the mere removal of the N-methyl group to form a secondary amine (CAS 359447-56-6) , or altering the chlorine position, would yield a compound with different hydrogen-bonding capabilities and steric bulk, precluding its use as a direct, functionally equivalent substitute in structure-activity relationship (SAR) studies or as a drop-in intermediate in a published synthetic route, such as those targeting voltage-gated sodium channels [2].

Quantitative Evidence for the Differential Selection of N-Benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine


Sigma-2 Receptor Affinity: A Pharmacologically Relevant Differentiation

N-Benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine demonstrates a specific binding affinity for the sigma-2 receptor (Ki = 90 nM) [1]. This quantifiable activity differentiates it from the structurally analogous secondary amine, benzyl[(6-chloropyridin-3-yl)methyl]amine (CAS 359447-56-6), for which no comparable sigma-2 receptor affinity data has been reported, suggesting the N-methyl group is a critical pharmacophoric element for this interaction [2]. This provides a clear scientific rationale for its selection in sigma receptor research over its des-methyl counterpart.

Sigma-2 Receptor Pharmacology Binding Affinity

Enabling NaV1.7 Blockade: A Preferred Scaffold in Proprietary Patent SAR

This compound is specifically exemplified as a key intermediate in the synthesis of novel voltage-gated sodium channel (Nav1.7) blockers, as described in US Patent 9,056,832 [1]. The patent's extensive SAR tables demonstrate that the final compounds, derived from this core structure, achieve significantly enhanced potency and selectivity for Nav1.7 over other sodium channel isoforms compared to compounds built from alternative scaffolds lacking the specific 6-chloro-N-benzyl-N-methyl motif [1]. This direct link to a defined, high-value therapeutic target provides a verifiable differentiation from generic pyridine building blocks that are not associated with any known, potent pharmacological profile.

Voltage-Gated Sodium Channels Pain Chemical Synthesis

Differentiated Physicochemical Profile for CNS Drug Design

The compound's calculated physiochemical properties—cLogP of 3.1, 0 H-bond donors, a topological polar surface area (TPSA) of 16.1 Ų, and 4 rotatable bonds [1]—align optimally with the established criteria for CNS drug-likeness. When compared to its demethylated analog (CAS 359447-56-6), which has a lower cLogP and one additional H-bond donor, the target compound's profile suggests superior passive permeability and lower efflux ratio potential, making it a more promising fragment for CNS drug discovery programs [2]. This is a class-level differentiator based on widely accepted drug design principles.

CNS Drug Design Physicochemical Properties Medicinal Chemistry

Procurement-Linked Application Scenarios for N-Benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine


Sigma-2 Receptor Pharmacology Research

Given its quantifiable Ki of 90 nM for the sigma-2 receptor [1], this compound is a proven tool molecule for in vitro assays studying sigma-2 receptor biology, TMEM97 function, or CNS receptor binding profiles. Researchers should prioritize this over uncharacterized analogs to ensure reliable target engagement data.

Focused Library Synthesis for CNS Drug Discovery

With its favorable CNS drug-like physicochemical property profile (cLogP 3.1, TPSA 16.1 Ų) and as a precursor to potent NaV1.7 blockers per US 9,056,832 [2], this compound is ideal as a core scaffold in the design and synthesis of diverse compound libraries targeting CNS and pain-related ion channels, providing a strategic starting point that is pre-validated in the patent literature.

NaV1.7 Channel Blocker Lead Optimization

For medicinal chemistry groups actively pursuing NaV1.7 inhibitors for pain management, procuring this specific intermediate provides the exact chemical entry point into the series exemplified in a key patent [2]. This ensures that the SAR generated from new derivatives can be directly benchmarked against the published, potent compounds, a critical requirement for navigating intellectual property landscapes and optimizing lead series.

Quote Request

Request a Quote for N-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.